molecular formula C20H24N4O2S B11246182 1,1'-[6-(4-tert-butylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-tert-butylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11246182
M. Wt: 384.5 g/mol
InChI Key: FBZLQMAYHTZPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-ACETYL-6-(4-TERT-BUTYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

The synthesis of 1-[7-ACETYL-6-(4-TERT-BUTYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves several steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate acetylphenoxy derivatives in the presence of a catalytic amount of piperidine in refluxing ethanol . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[7-ACETYL-6-(4-TERT-BUTYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activities by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with similar properties.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Exhibits similar enzyme inhibitory activities.

1-[7-ACETYL-6-(4-TERT-BUTYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE stands out due to its unique combination of substituents, which enhances its pharmacological profile and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-[5-acetyl-6-(4-tert-butylphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C20H24N4O2S/c1-7-16-21-22-19-24(16)23(13(3)26)17(18(27-19)12(2)25)14-8-10-15(11-9-14)20(4,5)6/h8-11H,7H2,1-6H3

InChI Key

FBZLQMAYHTZPHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)C(C)(C)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.